

# A Comparative Meta-Analysis of Timegadine in Clinical Trials for Rheumatoid Arthritis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Timegadine*

Cat. No.: *B1209897*

[Get Quote](#)

**Timegadine**, a tri-substituted guanidine derivative, has been investigated for its efficacy and safety in the treatment of rheumatoid arthritis. This guide provides a comprehensive meta-analysis of available clinical trial data, comparing **Timegadine** with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Timegadine's** performance.

## Efficacy and Safety Profile of Timegadine

Clinical studies have positioned **Timegadine** as a potential disease-modifying antirheumatic drug (DMARD). Its mechanism of action involves the inhibition of both arachidonate cyclooxygenase and lipoxygenase activity.<sup>[1][2][3]</sup> This dual inhibition suggests a broad anti-inflammatory effect.

## Comparison with Naproxen

A 24-week, randomized, double-blind controlled trial compared **Timegadine** (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.<sup>[1][2][3]</sup> The results indicated that **Timegadine** was superior to naproxen in controlling disease activity.<sup>[1][2][3]</sup> Significant improvements in biochemical and clinical markers were observed in the **Timegadine** group, including Erythrocyte Sedimentation Rate (ESR), serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.<sup>[1][2][3]</sup> In contrast, the naproxen group only showed improvement in the Ritchie index.<sup>[1][2][3]</sup>

Table 1: Comparison of **Timegadine** and Naproxen in Rheumatoid Arthritis

Parameter	Timegadine (500 mg/day)	Naproxen (750 mg/day)
Duration	24 weeks	24 weeks
Study Design	Randomized, Double-Blind	Randomized, Double-Blind
Patient Group	20 patients with active RA	20 patients with active RA
Efficacy Outcomes	Significant improvement in ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, swollen joints, pain, general condition. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	Significant improvement only in Ritchie index. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Side Effects	Mainly gastrointestinal and allergic, with allergic reactions being more frequent. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	Mainly gastrointestinal and allergic. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Comparison with D-Penicillamine

In a 48-week open-label study, **Timegadine** was compared with D-penicillamine in 44 patients with definite or classical rheumatoid arthritis.[\[4\]](#) Both treatment groups showed significant improvements in pain (visual analogue scale) and the number of swollen and painful joints.[\[4\]](#) However, the D-penicillamine group demonstrated a significant decrease in acute phase reactants such as alpha1-acid-glycoprotein and ESR, as well as thrombocyte count, an effect not observed with **Timegadine**.[\[4\]](#) While the clinical efficacy was comparable, **Timegadine** exhibited a lower profile of side effects.[\[4\]](#)

Table 2: Comparison of **Timegadine** and D-Penicillamine in Rheumatoid Arthritis

Parameter	Timegadine	D-Penicillamine
Duration	48 weeks	48 weeks
Study Design	Open-label	Open-label
Patient Group	21 patients with definite or classical RA	21 patients with definite or classical RA
Efficacy Outcomes	Significant improvement in pain, and number of swollen and painful joints.[4]	Significant improvement in pain, number of swollen and painful joints, and a significant decrease in acute phase reactants (alpha1-acid-glycoprotein, ESR) and thrombocyte count.[4]
Withdrawals due to Side Effects	2 patients (skin eruption).[4]	6 patients (proteinuria, stomatitis, dizziness, headache).[4]
Withdrawals due to Ineffectiveness	7 patients.[4]	Not specified.

## Pharmacokinetics of Timegadine

A study involving 13 healthy volunteers who received 250 mg of **Timegadine** twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[5] The concomitant administration of ibuprofen did not significantly affect the serum half-life of **Timegadine** but did reduce the maximum serum concentration and the area under the serum concentration-time curve.[5]

## Experimental Protocols

### Randomized Double-Blind Controlled Trial: Timegadine vs. Naproxen

- Objective: To compare the efficacy and safety of **Timegadine** and naproxen in patients with active rheumatoid arthritis.[1][2][3]

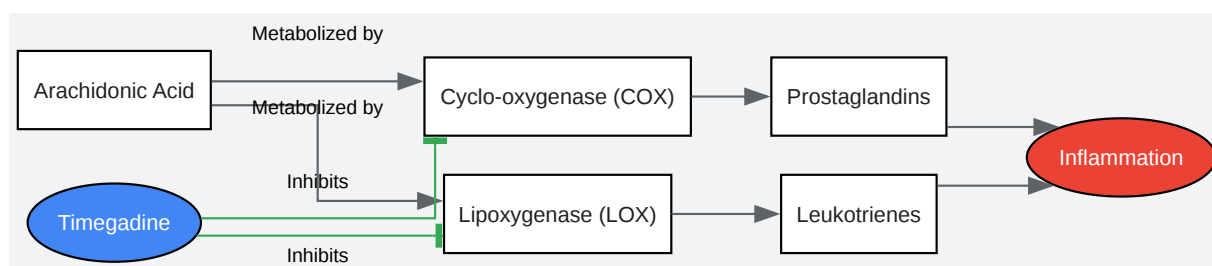
- Study Design: A 24-week, randomized, double-blind, parallel-group study.[1][2][3]
- Participants: 40 patients with active rheumatoid arthritis were randomized into two groups of 20.[1][2][3]
- Intervention: One group received 500 mg/day of **Timegadine**, and the other received 750 mg/day of naproxen.[1][2][3]
- Assessments: Clinical and biochemical markers of disease activity were assessed throughout the study. These included ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[1][2][3]
- Statistical Analysis: Differences between treatments were analyzed for statistical significance.[1][2]

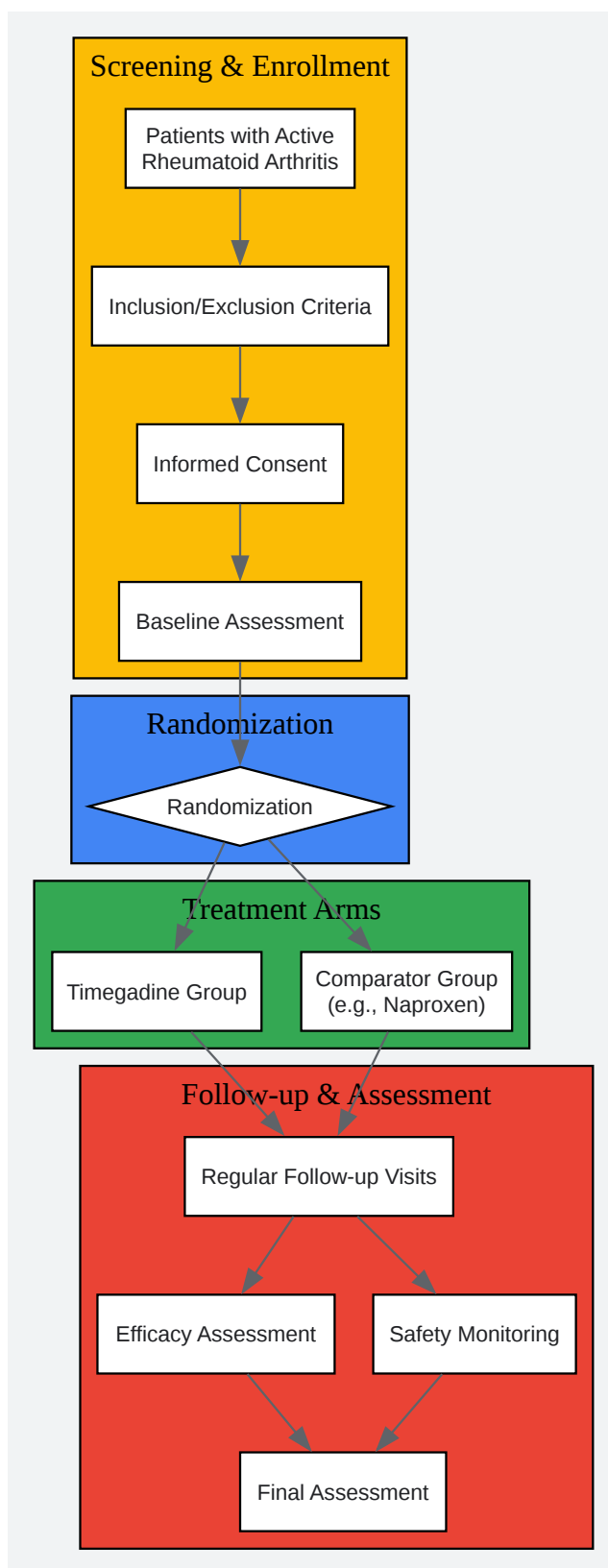
## Open-Label Comparative Trial: Timegadine vs. D-Penicillamine

- Objective: To compare the long-term effects of **Timegadine** and D-penicillamine in patients with rheumatoid arthritis.[4]
- Study Design: A 48-week, open-label, comparative study.[4]
- Participants: 44 patients with definite or classical rheumatoid arthritis were allocated to two groups.[4]
- Intervention: One group of 23 patients received **Timegadine**, and the other group of 21 patients received D-penicillamine.[4]
- Assessments: Clinical parameters (pain, number of swollen and painful joints) and laboratory tests (acute phase reactants, hematological and immunological tests, liver and kidney function) were monitored.[4]
- Statistical Analysis: Changes from baseline within and between groups were assessed for statistical significance ( $p < 0.05$ ).[4]

## Visualizations

### Signaling Pathway of Timegadine's Mechanism of Action





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tandfonline.com [tandfonline.com]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative trial of timegadine and D-penicillamine in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Timegadine in Clinical Trials for Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209897#meta-analysis-of-timegadine-clinical-trial-data]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)